4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride
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Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride is a chemical compound with the molecular formula C5H5ClF6O2S. It is known for its unique structural properties, which include multiple fluorine atoms and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride typically involves the reaction of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol with chlorinating agents. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining consistency and efficiency.
Chemical Reactions Analysis
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The products depend on the specific reaction but can include substituted sulfonyl compounds and other derivatives.
Scientific Research Applications
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Medicine: Investigated for its role in drug development, particularly for its unique fluorinated structure which can enhance the bioavailability and stability of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. Molecular targets and pathways depend on the specific application but often involve interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride can be compared with other fluorinated sulfonyl chlorides:
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in having multiple fluorine atoms but differs in its aromatic structure.
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol: Shares the trifluoromethyl groups but lacks the sulfonyl chloride functionality.
4,4,4-Trifluoro-1-butanol: Contains the trifluoromethyl group but is an alcohol rather than a sulfonyl chloride.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to its sulfonyl chloride group and multiple fluorine atoms.
Properties
Molecular Formula |
C5H5ClF6O2S |
---|---|
Molecular Weight |
278.60 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClF6O2S/c6-15(13,14)2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 |
InChI Key |
NCEQWBUACLPDQF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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